Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring substituted with a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino group.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated or alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo various chemical reactions due to its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then engage in further reactions. The carboxylate group can form esters or amides, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl (1r,4r)-4-amino-cyclohexane-1-carboxylate: Lacks the Boc protection, making it more reactive.
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in multi-step synthesis processes.
Properties
Molecular Formula |
C13H22ClNO4 |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-10-6-4-9(5-7-10)11(16)18-8-14/h9-10H,4-8H2,1-3H3,(H,15,17) |
InChI Key |
VEHQCSPFHPVFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.